REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[C:7]([CH2:10][C:11](=O)[CH3:12])(=O)C.[CH2:14](N([CH2:19][CH3:20])CC)[CH3:15].[CH:21](O)(C)C>>[C:1]([OH:4])(=[O:3])[CH:2]=[CH2:7].[C:1]([O:4][CH3:5])(=[O:3])[CH:19]=[CH2:20].[C:1]([O:4][CH2:5][CH:6]([CH2:14][CH3:15])[CH2:12][CH2:11][CH2:10][CH3:7])(=[O:3])[CH:2]=[CH2:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
denatured alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium diisopropyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
0° Shear > 24 hrs
|
Type
|
CUSTOM
|
Details
|
180° Peel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |